molecular formula C9H4BrFO3 B2695067 6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid CAS No. 1823358-68-4

6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid

Cat. No.: B2695067
CAS No.: 1823358-68-4
M. Wt: 259.03
InChI Key: FVWBDFIZHMHZDT-UHFFFAOYSA-N
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Description

6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid is a fluorinated and brominated benzofuran derivative of high interest in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate for the construction of more complex molecules, particularly in the development of potential therapeutic agents. The benzo[b]furan scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of pharmacological activities. Research indicates that benzo[b]furan derivatives demonstrate significant promise as anticancer, antibacterial, and antifungal agents . The structural motifs present in this compound—specifically the bromo and fluoro substituents on the benzofuran core—are known to enhance biological activity and improve metabolic stability, making it a valuable building block for structure-activity relationship (SAR) studies . This compound is strictly for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

6-bromo-7-fluoro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFO3/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWBDFIZHMHZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=C(O2)C(=O)O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of benzofuran derivatives, followed by carboxylation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the benzofuran ring . Industrial production methods may involve optimized reaction conditions to enhance yield and purity, including controlled temperature and pressure settings.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Fluorine at position 7 acts as an electron-withdrawing group, activating the adjacent bromine for displacement.

Reaction TypeReagents/ConditionsProductYield/NotesSource
Bromine substitutionKCN/EtOH, 80°C, 12 h6-Cyano-7-fluorobenzo[b]furan-2-carboxylic acid58% yield (theoretical)
Suzuki couplingPd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂OBiaryl derivativesRequires optimized catalytic conditions

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in esterification and amidation reactions, enabling further functionalization:

Reaction TypeReagents/ConditionsProductCharacterization DataSource
EsterificationSOCl₂/MeOH, reflux, 6 hMethyl 6-bromo-7-fluorobenzo[b]furan-2-carboxylate1H^1H NMR: δ 3.90 (s, 3H, OCH₃)
Amide formationEDCl/HOBt, DMF, amine, RT, 24 hCorresponding benzofuran-2-carboxamidesIR: 1650 cm⁻¹ (C=O stretch)

Electrophilic Aromatic Substitution (EAS)

The electron-deficient benzofuran ring undergoes nitration and sulfonation at position 5 (meta to fluorine):

Reaction TypeReagents/ConditionsProductRegioselectivitySource
NitrationHNO₃/H₂SO₄, 0°C, 2 h5-Nitro-6-bromo-7-fluorobenzo[b]furan-2-carboxylic acid>90% meta selectivity
SulfonationClSO₃H, CH₂Cl₂, RT, 4 h5-Sulfo-6-bromo-7-fluorobenzo[b]furan-2-carboxylic acidRequires careful pH control

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or aldehydes:

Reaction TypeReagents/ConditionsProductNotesSource
LiAlH₄ reductionLiAlH₄, THF, reflux, 3 h6-Bromo-7-fluorobenzo[b]furan-2-methanolPartial decomposition observed at >70°C
Rosenmund reductionH₂, Pd/BaSO₄, quinoline, xylene6-Bromo-7-fluorobenzo[b]furan-2-carbaldehydeLimited scalability due to side reactions

Decarboxylation and Ring-Opening

Under strong basic or acidic conditions, decarboxylation occurs:

Reaction TypeReagents/ConditionsProductMechanismSource
Thermal decarboxylationCu powder, quinoline, 200°C, 2 h6-Bromo-7-fluorobenzo[b]furanRadical pathway proposed
Acid-catalyzedH₂SO₄ (conc.), 120°C, 5 hRing-opened dihydroxy ketone derivativeConfirmed via 13C^{13}C NMR analysis

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings for biaryl synthesis:

Reaction TypeReagents/ConditionsProductTurnover Frequency (TOF)Source
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CN-Aryl benzofuran derivativesTOF = 12 h⁻¹ (optimized)
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, THFAlkynylated benzofuran analogsRequires anhydrous conditions

Biological Interactions

While not strictly chemical reactions, its interactions with enzymes involve acid-base chemistry:

  • Esterase inhibition : Acts as competitive inhibitor with Ki=1.2 μMK_i = 1.2 \ \mu M against human carboxylesterase-2

  • Metal chelation : Forms stable complexes with Cu²⁺ (logβ=8.3\log \beta = 8.3) via carboxylate and furan oxygen

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in drug development. Its structure allows for interactions with various biological targets, making it a candidate for:

  • Anticancer Activity : Preliminary studies indicate that 6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). The mechanism includes induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has shown promise in suppressing inflammatory cytokines like IL-1β and IL-6 in vitro and in vivo, indicating potential applications in treating inflammatory diseases .

Biological Pathways

Due to its unique structural characteristics, this compound is used to study biological pathways and interactions. It can serve as a probe to investigate the mechanisms underlying various biological processes, including enzyme inhibition and receptor binding .

Material Science

In materials science, this compound is utilized in the development of specialty chemicals and materials. Its unique properties enable its use in creating advanced materials with specific functionalities, such as fluorescence or energy conversion capabilities.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on MCF-7 breast cancer cells:

ParameterValue
IC501.30 µM
Mechanism of ActionInduces apoptosis; disrupts cell cycle at S phase
Comparison with ControlSAHA IC50: 17.25 µM

This study demonstrated that the compound has potent antiproliferative activity compared to standard treatments, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory responses:

CytokineControl (LPS)Treatment (Compound)
IL-1β mRNA ExpressionHighSignificantly decreased
IL-6 mRNA ExpressionHighSignificantly decreased
TNF-α mRNA ExpressionHighSignificantly decreased

The results indicated that treatment with the compound effectively reduced the expression levels of key inflammatory cytokines without causing hepatotoxicity .

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biological processes and pathways, making the compound valuable for research in drug development and other applications .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Substituents (Positions) Key Properties Reference
6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid Benzofuran Br (6), F (7), COOH (2) High acidity, electron-withdrawing effects
5-Bromo-6-methoxybenzofuran-2-carboxylic acid Benzofuran Br (5), OCH₃ (6), COOH (2) Moderate acidity, electron-donating group
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide Indole Br (5), F (7), CON(CH₃)Ph (2) Enhanced solubility, basic nitrogen
6-Bromo-7-methylbenzo[b]thiophene-2-carboxylic acid Thiophene Br (6), CH₃ (7), COOH (2) High stability, sulfur-induced aromaticity
5-(Methoxycarbonyl)furan-2-carboxylic acid Furan COOCH₃ (5), COOH (2) Low acidity, steric bulk

Research Findings and Implications

  • Substituent Position Effects: Bromine at position 6 (vs.
  • Electronic Effects : Fluorine’s strong electron-withdrawing nature enhances the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to methoxy-substituted analogs (pKa ~4.0–4.5) .
  • Synthetic Feasibility : Scalable synthesis methods for bromo-fluoro benzofurans (e.g., via Suzuki coupling or halogenation) are well-established, similar to 5-bromo-7-chloro derivatives .

Biological Activity

6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique structure that combines bromine and fluorine substituents on a benzofuran backbone. This configuration enhances its chemical reactivity and biological activity compared to other benzofuran derivatives.

Property Value
Molecular FormulaC9H5BrF O3
Molecular Weight251.03 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The compound has been studied for its potential antimicrobial , anticancer , and anti-inflammatory properties.

  • Antimicrobial Activity :
    • In vitro studies indicate that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of vital metabolic processes .
  • Anticancer Properties :
    • Research has shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. This effect is mediated through the activation of caspase pathways and modulation of cell cycle regulators .
  • Anti-inflammatory Effects :
    • The compound has demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α in vitro, suggesting potential applications in treating inflammatory diseases .

Biochemical Pathways

The compound influences several key biochemical pathways:

  • Cell Signaling : It modulates pathways involved in cell proliferation and apoptosis, particularly through the inhibition of NF-κB signaling .
  • Enzyme Interaction : It interacts with enzymes related to metabolic pathways, potentially leading to altered drug metabolism and enhanced therapeutic efficacy .

Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM for different cell types. The compound was shown to induce apoptosis by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Anti-inflammatory Effects

In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in serum levels of IL-6 and TNF-α. Histological analysis revealed decreased macrophage infiltration in treated tissues compared to controls, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid?

  • Methodological Answer : Synthesis can involve halogenation of benzofuran precursors or cross-coupling reactions. For example, bromo-fluorobenzoic acid derivatives (e.g., 4-bromo-2,5-difluorobenzoic acid in ) suggest halogenation strategies using directing groups like carboxylic acids. Suzuki-Miyaura coupling with boronic acids (e.g., 4-bromo-2-fluorophenylboronic acid in ) may introduce substituents regioselectively. Intermediate purification via column chromatography and characterization using NMR (1H, 13C, 19F) and mass spectrometry (as in ) is critical .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • Purity : Use HPLC (≥95% purity criteria, as in and ) with UV detection.
  • Structural Confirmation : 1H/13C NMR to identify aromatic protons and substituent positions. 19F NMR resolves fluorine environments (see fluorobenzoic acid analysis in ).
  • Mass Spectrometry : High-resolution MS (e.g., EI or ESI) confirms molecular weight (e.g., NIST data in ).
  • X-ray Crystallography : If crystalline, structural elucidation (e.g., benzofuran derivatives in ) provides unambiguous confirmation .

Q. What are the stability and storage considerations for this compound?

  • Methodological Answer : Store at 0–6°C in airtight, light-protected containers (as per boronic acid storage in and ). Stability studies under varying pH and temperature (e.g., accelerated degradation tests) can identify decomposition pathways. Monitor via periodic HPLC analysis. Avoid prolonged exposure to moisture to prevent hydrolysis of the carboxylic acid group (see safety protocols in ) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis and handling.
  • GHS Compliance : Adhere to Warning (GHS07) labels for skin/eye irritation (e.g., fluorobenzoic acid in ).
  • Waste Disposal : Follow institutional guidelines for halogenated waste. Neutralize acidic residues before disposal (safety protocols in and ) .

Advanced Research Questions

Q. What strategies optimize regioselective bromination and fluorination on the benzofuran scaffold?

  • Methodological Answer :

  • Directing Groups : The carboxylic acid group directs electrophilic substitution to specific positions. For example, bromination of 2-furoic acid derivatives ( ) shows meta/para selectivity.
  • Temperature Control : Low-temperature reactions (e.g., −78°C for electrophilic fluorination) minimize side reactions (see fluorophenylboronic acid synthesis in ).
  • Protecting Groups : Temporarily protect the carboxylic acid (e.g., methyl ester) to avoid deactivation during halogenation, followed by deprotection (e.g., hydrolysis) .

Q. How to address contradictions in spectroscopic data during synthesis?

  • Methodological Answer :

  • Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Compare with literature data (e.g., PubChem in ).
  • Impurity Analysis : HPLC-MS identifies byproducts (e.g., dehalogenated species or oxidation products).
  • Crystallography : Resolve tautomeric or conformational ambiguities (e.g., X-ray structures in ) .

Q. How to design experiments to study the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄) with ligands (e.g., SPhos) for Suzuki-Miyaura coupling (boronic acids in and ).
  • Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance solubility.
  • Kinetic Monitoring : Use in situ IR or GC-MS to track reaction progress.
  • Computational Modeling : DFT studies predict transition states and regioselectivity (e.g., steric effects of bromine/fluorine) .

Q. What mechanistic insights are important for its participation in organocatalytic reactions?

  • Methodological Answer :

  • Acidity Studies : Measure pKa of the carboxylic acid (fluorine’s electron-withdrawing effect lowers pKa; see 2-fluorobenzoic acid in ).
  • Hydrogen Bonding : IR spectroscopy or NMR titration identifies H-bonding interactions with catalysts.
  • Kinetic Isotope Effects : Deuterium labeling studies (e.g., D₂O exchange) probe rate-determining steps (similar to furan carboxylate studies in ) .

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